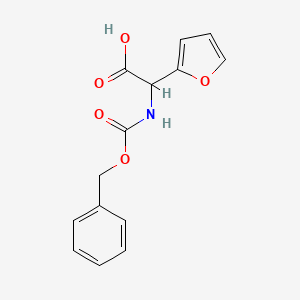

2-(((Benzyloxy)carbonyl)amino)-2-(furan-2-yl)acetic acid

Descripción general

Descripción

2-(((Benzyloxy)carbonyl)amino)-2-(furan-2-yl)acetic acid is an organic compound that features both a benzyloxycarbonyl group and a furan ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Benzyloxy)carbonyl)amino)-2-(furan-2-yl)acetic acid typically involves the following steps:

Formation of the Benzyloxycarbonyl Group: This can be achieved by reacting benzyl chloroformate with an appropriate amine under basic conditions.

Introduction of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a furan-containing reagent.

Final Assembly: The final step involves coupling the benzyloxycarbonyl-protected amine with the furan-containing acetic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

2-(((Benzyloxy)carbonyl)amino)-2-(furan-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The benzyloxycarbonyl group can be reduced to yield the corresponding amine.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts (e.g., Pd/C) can be used.

Substitution: Substitution reactions may involve reagents like trifluoroacetic acid (TFA) or other strong acids/bases.

Major Products

Oxidation: Furanones or other oxygenated derivatives.

Reduction: The corresponding amine.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 2-(((Benzyloxy)carbonyl)amino)-2-(furan-2-yl)acetic acid is C14H13NO5, with a molecular weight of approximately 275.26 g/mol. The compound features a benzyloxycarbonyl (Cbz) protecting group, which is essential for selective modifications during peptide synthesis. The furan moiety contributes to its reactivity and biological activity, making it a valuable intermediate in chemical synthesis and drug development .

Peptide Synthesis

One of the primary applications of Cbz-Faa is in the synthesis of peptides containing non-natural amino acids. The Cbz group acts as a protective group for the amine functionality, allowing for the elongation of peptide chains without unwanted side reactions. After the desired sequence is achieved, the Cbz group can be removed under specific conditions to reveal the free amine, facilitating further functionalization or cyclization.

Synthesis Process:

- Step 1: Protect the amine group using the benzyloxycarbonyl group.

- Step 2: Incorporate the furan-containing amino acid into peptide sequences.

- Step 3: Remove the protecting group to yield the final peptide product.

This method enables the incorporation of furan-containing residues into peptides, which can enhance their biological properties and stability.

Enzyme Inhibition

Recent studies have highlighted Cbz-Faa's potential as an inhibitor of various enzymes, particularly serine proteases and metalloproteases. These enzymes play crucial roles in numerous biological processes, including digestion and immune response. The ability of Cbz-Faa to inhibit these enzymes suggests its utility in therapeutic applications aimed at modulating enzyme activity.

Case Study:

- Enzyme Target: Serine Proteases

- Findings: Cbz-Faa demonstrated significant inhibition of serine protease activity in vitro, indicating its potential as a lead compound for drug development targeting protease-related diseases.

Prodrug Applications

Cbz-Faa can also function as a prodrug. Prodrugs are pharmacologically inactive compounds that become active upon metabolic conversion within the body. The benzyloxycarbonyl group can mask undesirable properties such as poor solubility or instability, enhancing drug delivery and absorption.

Mechanism:

- Upon administration, the Cbz group is cleaved enzymatically or chemically, releasing the active furan-containing amino acid.

- This transformation allows for improved pharmacokinetics and bioavailability of therapeutic agents derived from Cbz-Faa.

Mecanismo De Acción

The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-2-(furan-2-yl)acetic acid would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The benzyloxycarbonyl group could serve as a protecting group, which is cleaved under physiological conditions to release the active compound.

Comparación Con Compuestos Similares

Similar Compounds

2-(Furan-2-yl)acetic acid: Lacks the benzyloxycarbonyl group.

Benzyloxycarbonyl-protected amino acids: Similar protecting group but different core structure.

Furan-containing amino acids: Similar furan ring but different substituents.

Uniqueness

2-(((Benzyloxy)carbonyl)amino)-2-(furan-2-yl)acetic acid is unique due to the combination of the benzyloxycarbonyl group and the furan ring, which imparts distinct chemical and biological properties.

Actividad Biológica

2-(((Benzyloxy)carbonyl)amino)-2-(furan-2-yl)acetic acid, also known by its CAS number 61886-78-0, is a compound of interest due to its potential biological activities. This article aims to compile and analyze existing research findings related to its biological activity, including antimicrobial, cytotoxic, and antioxidant properties.

- Molecular Formula : C14H13NO5

- Molecular Weight : 275.26 g/mol

- CAS Number : 61886-78-0

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives containing furan rings have shown enhanced activity against various bacterial strains, including both Gram-positive and Gram-negative organisms.

A study demonstrated that certain furan derivatives had minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . The incorporation of the benzyloxycarbonyl group appears to enhance this activity by improving the compound's lipophilicity and membrane permeability.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Furan Derivative | S. aureus | 6 |

| Furan Derivative | E. coli | 12.5 |

Cytotoxic Activity

Cytotoxicity studies have shown that this compound may possess significant anticancer potential. In vitro assays against human leukemia cells (CEM) demonstrated IC50 values indicating potent cytotoxic effects . The structural features of this compound, particularly the furan moiety, are believed to contribute to its ability to induce apoptosis in cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| CEM (human leukemia) | 0.13 ± 0.06 |

Antioxidant Activity

The antioxidant capacity of compounds similar to this compound has been explored in various studies. These compounds exhibited significant radical scavenging activities, which are crucial for protecting cells from oxidative stress-related damage. Notably, derivatives with specific substituents showed enhanced antioxidant effects compared to their parent compounds .

Case Studies

- Antimicrobial Efficacy : A study on furan derivatives reported that the introduction of a benzyloxycarbonyl group significantly improved antimicrobial efficacy when tested against a panel of bacteria and fungi using the agar-well diffusion method.

- Cytotoxicity in Cancer Models : Another investigation focused on the cytotoxic effects of furan-containing amino acid conjugates on various cancer cell lines, highlighting their potential as therapeutic agents in oncology.

Propiedades

IUPAC Name |

2-(furan-2-yl)-2-(phenylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5/c16-13(17)12(11-7-4-8-19-11)15-14(18)20-9-10-5-2-1-3-6-10/h1-8,12H,9H2,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQGTYDVJBARBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(C2=CC=CO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80975888 | |

| Record name | {[(Benzyloxy)(hydroxy)methylidene]amino}(furan-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6048-19-7 | |

| Record name | {[(Benzyloxy)(hydroxy)methylidene]amino}(furan-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.